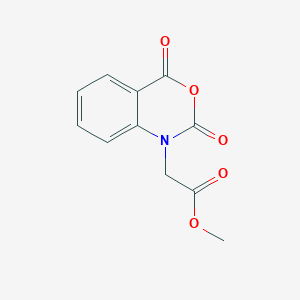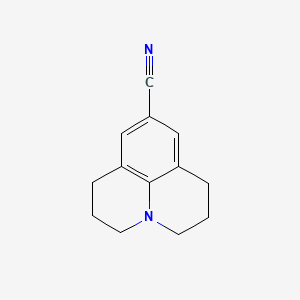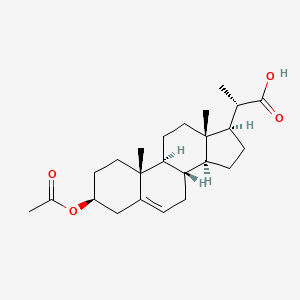
Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI)
Vue d'ensemble
Description
Pregn-5-ene-20-carboxylic acid, 3-(acetyloxy)-, (3beta,20S)-(9CI) is a steroid hormone that is commonly known as progesterone. It is a vital hormone in the female reproductive system, and it plays a crucial role in the menstrual cycle, pregnancy, and embryonic development. Progesterone is also used in various scientific research applications, including drug development, cancer research, and reproductive medicine.
Applications De Recherche Scientifique
Progesterone has several scientific research applications, including drug development, cancer research, and reproductive medicine. In drug development, progesterone is used as a target for developing drugs that can regulate the levels of the hormone in the body. In cancer research, progesterone is studied for its role in breast cancer, ovarian cancer, and endometrial cancer. In reproductive medicine, progesterone is used to support pregnancy and treat infertility.
Mécanisme D'action
Progesterone binds to specific receptors in the body, which are known as progesterone receptors. These receptors are found in various tissues, including the uterus, breast, and brain. When progesterone binds to these receptors, it activates a series of biochemical pathways that regulate gene expression and cellular function. The mechanism of action of progesterone is complex and varies depending on the tissue type and the physiological state of the body.
Biochemical and Physiological Effects:
Progesterone has several biochemical and physiological effects on the body. It regulates the menstrual cycle, prepares the uterus for implantation, and supports pregnancy. Progesterone also has anti-inflammatory and immunomodulatory effects, which can help to reduce inflammation and regulate the immune system. In addition, progesterone has been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Progesterone has several advantages for lab experiments, including its high potency, stability, and specificity. However, progesterone can also have limitations, including its high cost, limited availability, and potential for side effects. It is important to carefully consider the advantages and limitations of progesterone when designing experiments and interpreting results.
Orientations Futures
There are several future directions for progesterone research, including the development of new drugs that target progesterone receptors, the use of progesterone in the treatment of neurodegenerative diseases, and the exploration of the role of progesterone in aging and longevity. In addition, there is a need for further research to understand the complex mechanism of action of progesterone and its effects on different tissues and physiological states.
Conclusion:
Progesterone is a vital hormone in the female reproductive system, and it has several scientific research applications, including drug development, cancer research, and reproductive medicine. The synthesis of progesterone is a complex process that requires specialized equipment and expertise. Progesterone binds to specific receptors in the body, and its mechanism of action is complex and varies depending on the tissue type and physiological state of the body. Progesterone has several advantages for lab experiments, but it is important to carefully consider its limitations. There are several future directions for progesterone research, and further research is needed to fully understand the role of progesterone in the body.
Propriétés
IUPAC Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O4/c1-14(22(26)27)19-7-8-20-18-6-5-16-13-17(28-15(2)25)9-11-23(16,3)21(18)10-12-24(19,20)4/h5,14,17-21H,6-13H2,1-4H3,(H,26,27)/t14-,17-,18-,19+,20-,21-,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMRAQBPFAXGNJ-VYIMKSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid | |
CAS RN |
1474-14-2 | |
| Record name | 23,24-Bisnor-3beta-acetoxy-5beta-cholen-22-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Thiophen-2-yl)ethyl]guanidine](/img/structure/B3060862.png)
![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}propanoic acid](/img/structure/B3060864.png)
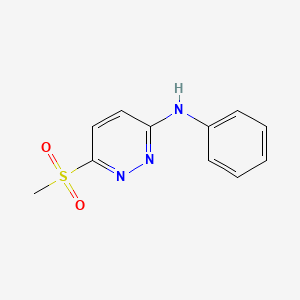
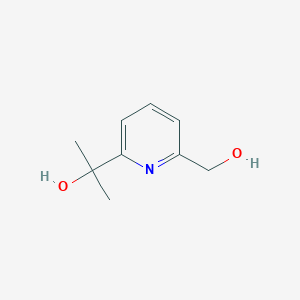
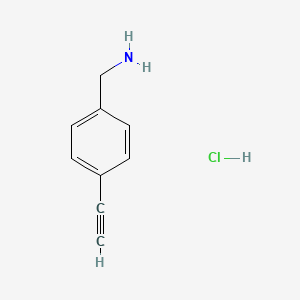
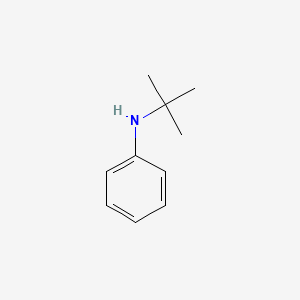
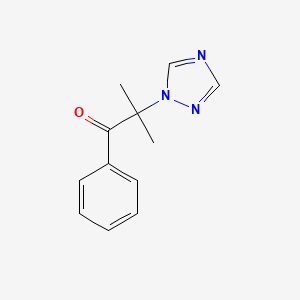

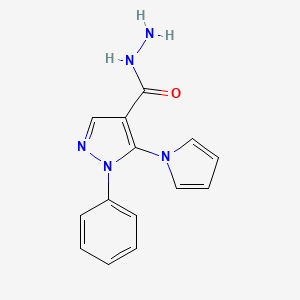

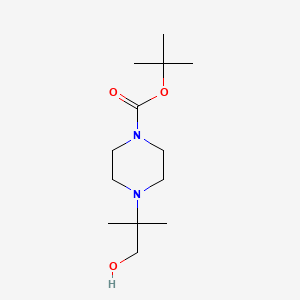
![Tert-butyl 6-bromo-2H-pyrido[3,2-B][1,4]oxazine-4(3H)-carboxylate](/img/structure/B3060879.png)
